molecular formula C7H14OSi B096640 3-(Trimethylsilyloxy)-1-butyne CAS No. 17869-76-0

3-(Trimethylsilyloxy)-1-butyne

Cat. No.: B096640
CAS No.: 17869-76-0
M. Wt: 142.27 g/mol
InChI Key: RMKACVRKUKSWNQ-UHFFFAOYSA-N
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Description

3-(Trimethylsilyloxy)-1-butyne is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butyne moiety. This compound is notable for its utility in organic synthesis, particularly as a reagent in various chemical reactions. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and stability, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyloxy)-1-butyne typically involves the reaction of 3-butyn-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds as follows:

3-butyn-1-ol+trimethylsilyl chlorideThis compound+hydrogen chloride\text{3-butyn-1-ol} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{hydrogen chloride} 3-butyn-1-ol+trimethylsilyl chloride→this compound+hydrogen chloride

The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The product is then purified by distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyloxy)-1-butyne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted butynes or butanes.

Scientific Research Applications

3-(Trimethylsilyloxy)-1-butyne has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.

    Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyloxy)-1-butyne involves the reactivity of the trimethylsilyl group and the alkyne moiety. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The alkyne moiety can participate in various addition reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethylsilyloxy)-1-propyne
  • 3-(Trimethylsilyloxy)-1-pentyne
  • 3-(Trimethylsilyloxy)-1-hexene

Uniqueness

3-(Trimethylsilyloxy)-1-butyne is unique due to its specific combination of a trimethylsilyl group and a butyne moiety. This combination imparts distinct reactivity and stability, making it particularly useful in synthetic applications where other similar compounds may not perform as effectively.

Properties

IUPAC Name

but-3-yn-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h1,7H,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKACVRKUKSWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939109
Record name [(But-3-yn-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17869-76-0
Record name Trimethyl[(1-methyl-2-propyn-1-yl)oxy]silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17869-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl((1-methyl-2-propynyl)oxy)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(But-3-yn-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trimethylsilyloxy)-1-butyne
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Synthesis routes and methods

Procedure details

The above compound was prepared in a 60 % yield from 35 g of but-3-yn-2-ol and 50.4 g of trimethylsilyl chloride according to the method given in Can. J. Chem. 43, 2004 (1965); b.p. 117°/760 Torr.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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